Methyl 4-[2-(5-(2-furyl)-4-methyl-1,2,4-triazol-3-ylthio)acetylamino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[2-(5-(2-furyl)-4-methyl-1,2,4-triazol-3-ylthio)acetylamino]benzoate: is a complex organic compound that features a combination of furan, triazole, and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[2-(5-(2-furyl)-4-methyl-1,2,4-triazol-3-ylthio)acetylamino]benzoate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Thioacetylation: The triazole derivative is then subjected to thioacetylation using thioacetic acid or its derivatives under controlled conditions.
Coupling with Benzoate: The final step involves coupling the thioacetylated triazole with methyl 4-aminobenzoate using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in the compound can undergo oxidation reactions, leading to the formation of furan-2,3-dione derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Substitution: The benzoate moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted benzoate derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 4-[2-(5-(2-furyl)-4-methyl-1,2,4-triazol-3-ylthio)acetylamino]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of this compound is largely dependent on its interaction with biological targets. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The furan ring may also contribute to the compound’s binding affinity and specificity. The exact molecular pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- **2-{[5-(2-Furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide .
- **5-(2-Furyl)-4-(((5-methyl-2-furyl)methylene)amino)-4H-1,2,4-triazole-3-thiol .
Uniqueness
Methyl 4-[2-(5-(2-furyl)-4-methyl-1,2,4-triazol-3-ylthio)acetylamino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
Methyl 4-[2-(5-(2-furyl)-4-methyl-1,2,4-triazol-3-ylthio)acetylamino]benzoate, also known by its CAS number 332867-75-1, is a compound that incorporates the 1,2,4-triazole moiety, which has been extensively studied for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C22H18N4O4S with a molecular weight of approximately 434.47 g/mol. The compound features a triazole ring and a furan substituent, which are significant for its biological interactions.
Biological Activities
1. Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. For instance, studies have shown that triazole derivatives possess activity against various bacterial strains and fungi. The incorporation of sulfur in the structure enhances this activity by potentially disrupting microbial cell membranes or interfering with metabolic pathways .
2. Anticancer Properties
this compound has been evaluated for its anticancer potential. Triazole derivatives are known to exhibit chemopreventive effects and can induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell survival and proliferation .
3. Anti-inflammatory Effects
The compound may also demonstrate anti-inflammatory properties through the modulation of inflammatory mediators. Triazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes and other pro-inflammatory cytokines, leading to reduced inflammation in various models .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
- Cell Membrane Disruption : The interaction with microbial cell membranes can lead to increased permeability and cell death.
- Apoptosis Induction : In cancer cells, the compound may trigger apoptotic pathways through various signaling cascades.
Case Studies and Research Findings
A variety of studies have explored the biological activity of triazole derivatives similar to this compound:
Properties
Molecular Formula |
C17H16N4O4S |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
methyl 4-[[2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C17H16N4O4S/c1-21-15(13-4-3-9-25-13)19-20-17(21)26-10-14(22)18-12-7-5-11(6-8-12)16(23)24-2/h3-9H,10H2,1-2H3,(H,18,22) |
InChI Key |
IAIKNVKXXSPRHM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)OC)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.